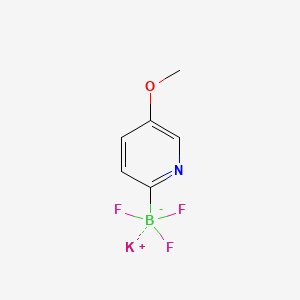

Potassium 5-methoxypyridine-2-trifluoroborate

Description

Properties

IUPAC Name |

potassium;trifluoro-(5-methoxypyridin-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF3NO.K/c1-12-5-2-3-6(11-4-5)7(8,9)10;/h2-4H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLJGGPCKFUUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=NC=C(C=C1)OC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that the compound is used in the synthesis of unsymmetrical ureas bearing 2-pyridyl units. These ureas are potential ASK1 inhibitors, suggesting that ASK1, a member of the MAP kinase family involved in cellular stress responses, could be a target.

Mode of Action

The compound is used in the synthesis of unsymmetrical ureas bearing 2-pyridyl units. This reaction initiates through the in situ pyridinolysis of phenyl chloroformate followed by inner molecular rearrangement to phenyl carbamate hydrochloride.

Biochemical Pathways

Given its role in the synthesis of potential ask1 inhibitors, it can be inferred that it may influence the MAPK signaling pathway.

Result of Action

Given its role in the synthesis of potential ask1 inhibitors, it can be inferred that it may have an impact on cellular stress responses.

Biological Activity

Potassium 5-methoxypyridine-2-trifluoroborate is a specialized organoboron compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. The trifluoroborate group enhances the stability and reactivity of the compound, allowing it to act as a nucleophilic partner in various chemical transformations.

Mechanism of Action:

- Transmetalation: In the Suzuki-Miyaura reaction, the compound interacts with palladium catalysts, facilitating the formation of carbon-carbon bonds through transmetalation.

- Biochemical Pathways: The compound plays a role in biochemical pathways that involve the synthesis of complex organic molecules and may also influence various cellular processes due to its interactions with biomolecules.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound and its derivatives:

- Anticancer Activity: Some derivatives have shown potential anticancer effects by inducing apoptosis in cancer cell lines. For instance, compounds derived from this organoboron framework demonstrated cytotoxic effects against various cancer models, suggesting their utility in cancer therapy .

- Neuroprotective Effects: Research indicates that certain analogs may act as voltage-gated potassium channel blockers, which could be beneficial for conditions like multiple sclerosis. This action suggests a neuroprotective role that warrants further investigation.

- Enzyme Inhibition: The compound has been explored for its ability to inhibit specific enzymes involved in critical biological pathways, highlighting its potential as a therapeutic agent in various diseases .

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of this compound derivatives on FaDu hypopharyngeal tumor cells. The results indicated that these compounds exhibited significant apoptosis induction compared to standard chemotherapeutics like bleomycin. The structure-activity relationship (SAR) analysis revealed that modifications on the pyridine ring influenced their efficacy.

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective potential of this compound derivatives. These compounds were tested for their ability to block voltage-gated potassium channels, showing promise as therapeutic agents for demyelinating diseases. The findings suggested that these compounds could help mitigate neuronal damage by stabilizing membrane potentials.

Data Table: Comparison of Biological Activities

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is characterized by its stability under physiological conditions, which is crucial for its application in biological systems. Studies suggest that while low doses are generally safe, higher concentrations may lead to toxicity, necessitating careful dosage considerations in therapeutic applications .

Comparison with Similar Compounds

Substituent Effects on Pyridine-Based Trifluoroborates

The table below compares key structural features and properties of Potassium 5-methoxypyridine-2-trifluoroborate (Compound A) with analogs:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Compound A’s methoxy group enhances electron density at the pyridine ring, increasing stability in basic conditions compared to bromo- or fluoro-substituted analogs (e.g., Compound C) .

- Steric and Electronic Effects : The difluoromethoxy group in Compound D introduces steric bulk and electron-withdrawing characteristics, reducing reactivity in nucleophilic coupling reactions compared to Compound A .

Modifications via Reductive Amination

demonstrates reductive amination of formyl-substituted trifluoroborates (e.g., with piperidine to yield Compound 12). Compound A’s methoxy group could similarly enable derivatization, though its position may limit accessibility for certain reactions .

Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : Compound A’s methoxy group stabilizes intermediates, enabling efficient coupling with aryl halides. In contrast, bromo-substituted analogs (e.g., Compound C) are more reactive but require careful control to avoid deboronation .

- Catalytic Systems : PdCl₂(dppf) and Cs₂CO₃ are effective for trifluoroborate couplings, as shown in for a related trifluoropropyltrifluoroborate.

Stability and Handling

- Solubility : Methoxy-substituted trifluoroborates (Compound A) exhibit higher solubility in polar aprotic solvents (e.g., DMF, acetone) compared to halogenated analogs .

- Thermal Stability : Melting points for similar compounds exceed 200°C, suggesting robust thermal stability .

Spectral Data Comparison

| Compound | ¹⁹F NMR (δ, ppm) | ¹¹B NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Compound A | Not reported | Not reported | ~2933 (C-H stretch) |

| Compound 11 | -140.5 | -0.225 | 1687 (C=O) |

| Compound 12 | -142.1 | 0.662 | 1669 (C=N) |

Notes:

Preparation Methods

Boronic Acid Synthesis via Grignard Reagents

A common approach involves reacting a pyridine-derived Grignard reagent with a borate ester. For example, vinyl Grignard reagents (e.g., vinyl magnesium chloride or bromide) react with methoxy- or isopropoxy-substituted pinacol borates in tetrahydrofuran (THF) to form vinyl pinacol borates. While this method is exemplified for vinyl derivatives, it is adaptable to pyridine systems by substituting the Grignard reagent with a 2-lithio-5-methoxypyridine intermediate. The reaction proceeds at room temperature, followed by acidic workup to isolate the boronic acid.

Pinacol Borate Ester Formation

Pinacol borate esters offer enhanced stability compared to boronic acids. In the case of 5-methoxypyridine-2-boronic acid, treatment with pinacol under dehydrating conditions yields the corresponding ester. For instance, the patent CN103044472A demonstrates that vinyl pinacol borates can be synthesized in 72–78% yield by reacting vinyl Grignard reagents with methoxy- or isopropoxy-substituted pinacol borates. Analogous conditions—using 2-bromo-5-methoxypyridine and a magnesium reagent—could generate the pyridine borate ester precursor.

Fluoridation with Potassium Bifluoride (KHF₂)

Conversion of the boron ester to the trifluoroborate salt is achieved via fluoridation with KHF₂.

Reaction Conditions and Solvent Systems

The patent CN103044472A details a two-step process for vinyl trifluoroborates, which is generalizable to aryl and heteroaryl systems:

-

Fluoridation : The boron ester (e.g., 5-methoxypyridine-2-pinacol borate) is combined with KHF₂ in dimethylformamide (DMF) at 80–100°C for 6–8 hours.

-

Workup : The solvent is evaporated, and the crude product is purified via recrystallization from methyl tert-butyl ether (MTBE), yielding the trifluoroborate salt.

Key Parameters :

Yield and Purity Optimization

Data from analogous syntheses report yields of 66–77% with purities of 95–97%. For example, vinyl trifluoroborate synthesis achieved 68.5% yield and 97% purity under optimized conditions. These results suggest comparable performance for 5-methoxypyridine-2-trifluoroborate, provided stoichiometry and solvent are carefully controlled.

Palladium-Catalyzed Cross-Coupling as a Precursor Strategy

Indirect routes involving cross-coupling reactions can generate the pyridine backbone prior to trifluoroborate formation.

Catalyst Systems

Effective catalysts for boron-containing heterocycles include:

These systems could be adapted for introducing the methoxypyridine moiety prior to fluoridation.

Data Tables: Synthesis Parameters and Outcomes

Table 1. Fluoridation Conditions for Potassium Trifluoroborates

Table 2. Catalyst Systems for Boron Ester Synthesis

| Reaction | Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| Vinyl borate | None | N/A | THF | 72–78 |

| Cyclopropane coupling | Pd(OAc)₂ | CyJohnPhos | Toluene/H₂O | 85 |

Challenges and Mitigation Strategies

Protodeboronation

Boronic acids are prone to protodeboronation, especially under acidic or aqueous conditions. Using trifluoroborate salts instead mitigates this issue, as they exhibit greater stability.

Q & A

Q. What are the established synthetic routes for preparing potassium 5-methoxypyridine-2-trifluoroborate?

Potassium organotrifluoroborates are typically synthesized via lithiation of the parent heterocycle (e.g., 5-methoxypyridine) followed by borylation with triisopropyl borate and subsequent treatment with aqueous KHF₂. This method ensures regioselectivity at the 2-position of the pyridine ring, as demonstrated in analogous protocols for indole-derived trifluoroborates . For scale-up, SN₂ displacement using potassium bromomethyltrifluoroborate as a precursor has been optimized, with yields exceeding 85% when using continuous Soxhlet extraction to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- ¹⁹F NMR : A singlet near -140 ppm confirms the trifluoroborate moiety.

- ¹H/¹³C NMR : Signals for the methoxy group (δ ~3.8 ppm in ¹H NMR) and pyridine ring protons (δ ~6.5–8.5 ppm) validate the structure .

- X-ray crystallography : Used to resolve ambiguities in regiochemistry, as shown in studies of related trifluoroborates .

- HRMS : High-resolution mass spectrometry ensures molecular formula accuracy .

Q. What are the primary reaction applications in organic synthesis?

This compound participates in Suzuki-Miyaura cross-coupling reactions with aryl/heteroaryl halides, facilitated by palladium catalysts (e.g., Pd(PPh₃)₄) in polar solvents (THF/H₂O). The methoxy group enhances electron density, improving oxidative addition efficiency . It also undergoes protodeboronation under acidic conditions, requiring neutral to basic pH for stability during reactions .

Q. How should researchers handle discrepancies in reaction yields across studies?

Yield variations often arise from:

- Catalyst loading : Lower Pd concentrations (<1 mol%) may reduce efficiency for sterically hindered substrates.

- Solvent purity : Trace water in THF can hydrolyze the trifluoroborate group.

- Oxygen sensitivity : Use of degassed solvents and inert atmospheres is critical, as demonstrated in palladium-catalyzed protocols .

Advanced Research Questions

Q. What mechanistic insights explain the stability of potassium trifluoroborates under varying pH conditions?

The trifluoroborate group’s stability is pH-dependent due to equilibrium between the borate anion and boronic acid. At neutral to basic pH (7–10), the anionic form predominates, preventing protodeboronation. Under acidic conditions (<pH 6), rapid hydrolysis occurs, releasing boronic acid, which can undergo further side reactions .

Q. How can computational modeling optimize cross-coupling reaction conditions?

Density functional theory (DFT) studies on analogous systems reveal that electron-rich ligands (e.g., SPhos) lower the activation energy for transmetallation. Solvent effects (e.g., DMF vs. THF) can be modeled to predict reaction rates and selectivity, aligning with experimental data for aryl chloride couplings .

Q. What strategies address low reactivity with deactivated aryl chlorides?

- Preactivation : Use of aryl chlorides with electron-withdrawing groups (e.g., NO₂) requires bulkier ligands (XPhos) to accelerate oxidative addition.

- Microwave irradiation : Thermal energy enhancement (100–120°C) improves kinetic outcomes, as shown in couplings with heteroaromatic chlorides .

Q. How do competing side reactions (e.g., homocoupling) impact synthetic workflows?

Homocoupling is mitigated by:

- Stoichiometric control : Limiting aryl halide equivalents to 1.1–1.3×.

- Additives : Silver oxide (Ag₂O) suppresses protodeboronation pathways in electron-deficient systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.